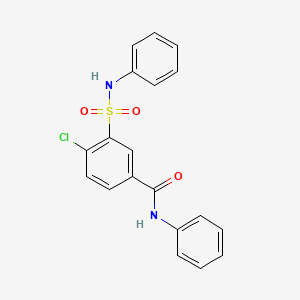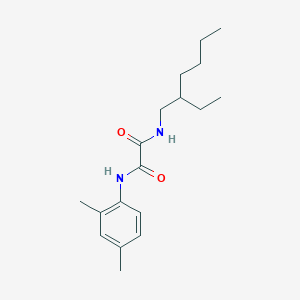![molecular formula C20H12ClN3O2S B11543845 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzotiazol-2-il)-N-[(E)-(4-cloro-3-nitrofenil)metilideno]anilina es un compuesto orgánico complejo que presenta un anillo de benzotiazol y un grupo anilina sustituido
Métodos De Preparación
La síntesis de 4-(1,3-benzotiazol-2-il)-N-[(E)-(4-cloro-3-nitrofenil)metilideno]anilina típicamente implica la condensación de 4-cloro-3-nitrobenzaldehído con 2-aminobenzotiazol bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado como etanol o metanol, y un catalizador como ácido acético para facilitar el proceso de condensación . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro puede ser reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y varios nucleófilos.
Aplicaciones Científicas De Investigación
4-(1,3-benzotiazol-2-il)-N-[(E)-(4-cloro-3-nitrofenil)metilideno]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 4-(1,3-benzotiazol-2-il)-N-[(E)-(4-cloro-3-nitrofenil)metilideno]anilina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de benzotiazol y anilinas sustituidas. En comparación con estos compuestos, 4-(1,3-benzotiazol-2-il)-N-[(E)-(4-cloro-3-nitrofenil)metilideno]anilina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Algunos compuestos similares son:
- 1,3-benzotiazol-2-il 4-metil-4-pentenil sulfuro
- 1,3-benzotiazol-2-il 4-clorobencil sulfuro
- 4-(1,3-benzotiazol-2-il)fenilamina .
Propiedades
Fórmula molecular |
C20H12ClN3O2S |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H12ClN3O2S/c21-16-10-5-13(11-18(16)24(25)26)12-22-15-8-6-14(7-9-15)20-23-17-3-1-2-4-19(17)27-20/h1-12H |
Clave InChI |
OOHHORXYOMCRAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)

methanone](/img/structure/B11543811.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)

![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
